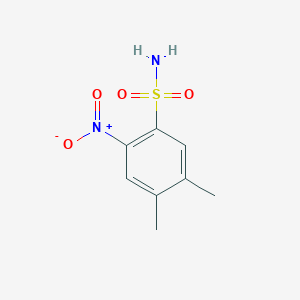

Benzenesulfonamide, 4,5-dimethyl-2-nitro-

Description

Contextualization within Nitro-Aromatic and Sulfonamide Chemical Space

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry. tandfonline.com Sulfonamides have a rich history as antibacterial agents and continue to be a critical scaffold in the development of drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and anticancer agents. acs.orgrsc.org The presence of both the nitro and sulfonamide functionalities on a benzene (B151609) ring, substituted with two methyl groups, creates a unique electronic and steric environment that can be exploited in various chemical syntheses.

The specific substitution pattern of Benzenesulfonamide (B165840), 4,5-dimethyl-2-nitro- — with a nitro group ortho to the sulfonamide and two methyl groups on the benzene ring — further refines its chemical character. The steric hindrance and electronic effects of these substituents play a critical role in its potential interactions and reactivity.

Historical Development and Significance of Related Chemical Entities

The journey of sulfonamides began in the early 20th century with the discovery of their antibacterial properties, which revolutionized medicine. tandfonline.com This discovery spurred extensive research into the synthesis and derivatization of the benzenesulfonamide core, leading to a vast library of compounds with a wide spectrum of biological activities. rsc.orgtuni.fi The synthesis of substituted benzenesulfonamides has evolved, with numerous methods developed to introduce a variety of functional groups onto the aromatic ring to modulate their therapeutic efficacy. nih.gov

Similarly, the chemistry of nitro-aromatic compounds has a long and storied history, initially driven by the dye industry and later by the development of explosives. In contemporary organic synthesis, the nitro group is a versatile functional group that can be transformed into a wide range of other functionalities, most notably amines, which are themselves critical intermediates in many chemical processes. nih.gov The reduction of a nitro group is a fundamental transformation in organic chemistry. nih.gov

While the specific historical development of Benzenesulfonamide, 4,5-dimethyl-2-nitro- is not well-documented, its existence is a logical extension of the systematic exploration of substituted benzenesulfonamide and nitro-aromatic chemical space. The synthesis of such a molecule would likely involve standard, well-established reactions in organic chemistry. For instance, the general synthesis of benzenesulfonamide derivatives often involves the reaction of a corresponding sulfonyl chloride with an amine. acs.org The synthesis of 4-nitrobenzenesulfonamide, a related compound, is achieved by reacting 4-nitrobenzenesulfonyl chloride with ammonia (B1221849). prepchem.com

Rationale for Advanced Academic Inquiry into Benzenesulfonamide, 4,5-dimethyl-2-nitro-

The rationale for investigating Benzenesulfonamide, 4,5-dimethyl-2-nitro- stems from the potential for novel applications arising from its unique combination of functional groups. The presence of the sulfonamide moiety suggests potential biological activity, a hypothesis that drives much of the research into new sulfonamide derivatives. rsc.orgtuni.fi The exploration of benzenesulfonamide analogs as kinase inhibitors for cancer treatment is an active area of research. tuni.fi

Furthermore, the nitro-aromatic portion of the molecule makes it a valuable synthetic intermediate. The nitro group can be readily reduced to an amine, opening up a pathway to a new class of substituted aminosulfonamides. These resulting amino compounds could serve as building blocks for more complex molecules with potential applications in materials science or medicinal chemistry. The specific substitution pattern may impart unique properties, such as solubility, crystallinity, or biological activity, that differ from other isomers.

Advanced academic inquiry into this compound would likely focus on several key areas:

Novel Synthetic Methodologies: Developing efficient and selective methods for its synthesis.

Exploration of Chemical Reactivity: Investigating the reactivity of the aromatic ring and the functional groups to create new derivatives.

Biological Screening: Evaluating its potential as a therapeutic agent, for example, as an antimicrobial or anticancer agent. rsc.orgrsc.org

Materials Science Applications: Exploring its potential use in the development of new polymers or functional materials.

While specific research on Benzenesulfonamide, 4,5-dimethyl-2-nitro- is limited, its structural features firmly place it within a chemical space of enduring academic and industrial interest.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dimethyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-5-3-7(10(11)12)8(4-6(5)2)15(9,13)14/h3-4H,1-2H3,(H2,9,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIVAFSTASTHIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651483 | |

| Record name | 4,5-Dimethyl-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-93-7 | |

| Record name | 4,5-Dimethyl-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for Benzenesulfonamide, 4,5 Dimethyl 2 Nitro

Conventional Approaches to Benzenesulfonamide (B165840), 4,5-dimethyl-2-nitro- Synthesis

Traditional synthetic methods for molecules like Benzenesulfonamide, 4,5-dimethyl-2-nitro- typically rely on well-established, stepwise functional group transformations. These can be categorized into convergent and linear strategies, with the latter being more common for this particular structural class.

Convergent Synthetic Pathways

Convergent synthesis involves the independent preparation of key molecular fragments, which are then combined in the final stages to form the target compound. For a molecule with the complexity of Benzenesulfonamide, 4,5-dimethyl-2-nitro-, a true convergent approach is less practical than a linear sequence. However, the principle of convergence can be applied by viewing the synthesis as the coupling of a pre-functionalized aromatic core with a sulfonamide-forming reagent.

In this context, the key convergent step is the formation of the sulfonamide bond itself, uniting the complex aryl portion with the nitrogen-containing functionality. This strategy allows for variations in the aromatic piece to be made independently before the final coupling.

Linear Sequential Synthetic Strategies

A linear synthesis, where a starting material is modified step-by-step, is the most direct and documented approach for preparing Benzenesulfonamide, 4,5-dimethyl-2-nitro-. The most logical pathway begins with a precursor that already contains the required substitution pattern, thereby overcoming challenges of regioselectivity that would arise from functionalizing a simpler aromatic starting material like o-xylene.

The preferred starting material for this sequence is 4,5-dimethyl-2-nitroaniline (B181755). This precursor sets the stage for the crucial transformation of the amino group into the desired sulfonamide functionality via a multi-step process.

Key steps in the linear synthesis are:

Diazotization: The primary aromatic amine, 4,5-dimethyl-2-nitroaniline, is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid. This reaction is typically performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.

Sulfonylation: The diazonium salt is then subjected to a Sandmeyer-type reaction. By treating the salt with sulfur dioxide in the presence of a copper(I) chloride catalyst, the diazonium group is replaced with a sulfonyl chloride (-SO2Cl) group, yielding the critical intermediate: 4,5-dimethyl-2-nitrobenzenesulfonyl chloride. nih.gov

Amination: The final step involves the reaction of the newly formed 4,5-dimethyl-2-nitrobenzenesulfonyl chloride with an ammonia (B1221849) source, such as aqueous ammonia. nih.govprepchem.com This nucleophilic substitution reaction at the sulfonyl chloride group is highly efficient and chemoselective, affording the target molecule, Benzenesulfonamide, 4,5-dimethyl-2-nitro-.

The table below outlines a typical reaction sequence for this linear strategy.

| Step | Transformation | Starting Material | Key Reagents | Intermediate/Product | Typical Conditions |

|---|---|---|---|---|---|

| 1 | Diazotization | 4,5-Dimethyl-2-nitroaniline | NaNO₂, HCl | 4,5-Dimethyl-2-nitrobenzenediazonium chloride | 0–5 °C |

| 2 | Sulfonylation | 4,5-Dimethyl-2-nitrobenzenediazonium chloride | SO₂, CuCl | 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride | Aqueous solution |

| 3 | Amination | 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride | NH₃ (aq) | Benzenesulfonamide, 4,5-dimethyl-2-nitro- | Room Temperature |

Modern Advancements in the Preparation of Benzenesulfonamide, 4,5-dimethyl-2-nitro-

While conventional methods are robust, modern synthetic chemistry offers advancements that can improve the efficiency, selectivity, and environmental footprint of the synthesis.

Catalytic Synthetic Protocols

Catalysis plays a central role in enhancing synthetic efficiency. In the established linear route, the Sandmeyer reaction for installing the sulfonyl chloride group is a classic example of copper catalysis. nih.gov Modern advancements focus on developing more efficient catalysts and expanding the catalytic toolkit for C-S bond formation. For instance, palladium-catalyzed cross-coupling reactions are being explored for the synthesis of aryl sulfonamides, potentially offering milder conditions and broader substrate scope compared to traditional methods. Research into one-pot catalytic systems, where a starting material is converted to the final product without isolating intermediates, represents a significant area of development. rsc.org

Regioselective and Chemoselective Transformations

Control over selectivity is paramount in organic synthesis. The linear approach starting from 4,5-dimethyl-2-nitroaniline is a prime example of a regioselective strategy. By beginning with a precursor where the substitution pattern is already defined, the ambiguity of electrophilic aromatic substitution on an unsubstituted or less-functionalized ring is avoided.

Regioselectivity: The conversion of the amine at position 1 to a sulfonamide via diazotization and sulfonylation is inherently regioselective, as it targets a specific, pre-existing functional group.

Chemoselectivity: The final amination step demonstrates excellent chemoselectivity. The highly reactive sulfonyl chloride is selectively targeted by ammonia, leaving the nitro group on the aromatic ring untouched under the reaction conditions.

Modern methods continue to refine selectivity. For example, advances in directing group chemistry could, in principle, allow for the direct, regioselective C-H sulfonation of a simpler precursor, although this is not yet a standard method for this specific compound.

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles aims to make chemical manufacturing more sustainable by reducing waste, minimizing hazardous substance use, and improving energy efficiency. nih.gov

Key green chemistry considerations for the synthesis of Benzenesulfonamide, 4,5-dimethyl-2-nitro- include:

Alternative Solvents: Replacing traditional volatile organic solvents (VOCs) like dichloromethane (B109758) with more environmentally benign options such as water, ethanol (B145695), or performing reactions under solvent-free conditions. mdpi.comjddhs.com

Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. mdpi.com This technology could be applied to the amination step or potentially the Sandmeyer reaction.

Waste Reduction: Designing one-pot or tandem reactions minimizes the number of workup and purification steps, which are major sources of chemical waste. nih.gov A one-pot synthesis converting 4,5-dimethyl-2-nitroaniline directly to the final sulfonamide without isolating the diazonium salt or sulfonyl chloride intermediates would represent a significant green advancement.

Atom Economy: Evaluating the efficiency of a reaction based on how many atoms from the reactants are incorporated into the final product. While the Sandmeyer reaction is effective, it generates stoichiometric byproducts, including nitrogen gas and metal salts. Developing catalytic cycles that improve atom economy is a continuous goal in green chemistry.

The table below summarizes how green principles can be integrated into the synthesis.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Safer Solvents | Using water or ethanol for amination instead of chlorinated solvents. | Reduced toxicity and environmental impact. jddhs.com |

| Energy Efficiency | Employing microwave irradiation for the amination step. | Drastically shorter reaction times and lower energy use. mdpi.com |

| Waste Prevention | Developing a one-pot procedure from the aniline (B41778) to the final product. | Elimination of intermediate isolation and purification steps, reducing solvent and material waste. nih.gov |

| Catalysis | Improving the efficiency and recyclability of the copper catalyst in the Sandmeyer reaction. | Reduced metal waste and improved process efficiency. |

Analysis of Precursor and Starting Material Derivatization for Benzenesulfonamide, 4,5-dimethyl-2-nitro-

The synthesis of Benzenesulfonamide, 4,5-dimethyl-2-nitro- can be approached through several strategic routes, primarily involving the construction of the key intermediate, 4,5-dimethyl-2-nitrobenzenesulfonyl chloride. This intermediate is then typically subjected to amination to yield the final product. Two main retrosynthetic pathways are considered here: one starting from 1,2-dimethylbenzene (o-xylene) and another utilizing 4,5-dimethyl-2-nitroaniline as the precursor.

Route 1: Synthesis from 1,2-Dimethylbenzene (o-Xylene)

This pathway involves a multi-step process beginning with the commercially available starting material, 1,2-dimethylbenzene. The key transformations include nitration, followed by chlorosulfonation, and finally amination.

Step 1: Nitration of 1,2-Dimethylbenzene

The initial step is the electrophilic nitration of 1,2-dimethylbenzene to introduce a nitro group onto the aromatic ring. The directing effects of the two methyl groups (ortho, para-directing) and steric hindrance considerations favor the formation of 1,2-dimethyl-4-nitrobenzene (B166907) as the major product.

Reaction Scheme:

1,2-Dimethylbenzene → 1,2-Dimethyl-4-nitrobenzene

A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent for this transformation. The reaction is typically carried out at controlled temperatures to prevent over-nitration and side product formation.

| Parameter | Condition |

| Starting Material | 1,2-Dimethylbenzene |

| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) |

| Solvent | Sulfuric Acid (acts as solvent and catalyst) |

| Temperature | 0-10 °C |

| Reaction Time | 1-2 hours |

Step 2: Chlorosulfonation of 1,2-Dimethyl-4-nitrobenzene

The subsequent step involves the chlorosulfonation of the nitrated intermediate. This is a critical step that introduces the sulfonyl chloride functional group. Chlorosulfonic acid is a powerful reagent for this purpose. The directing effects of the substituents on the ring (methyl groups are ortho, para-directing; the nitro group is meta-directing) guide the sulfonyl chloride group to the position ortho to the nitro group and meta to the methyl groups.

Reaction Scheme:

1,2-Dimethyl-4-nitrobenzene → 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride

This reaction is typically performed by treating the nitro compound with an excess of chlorosulfonic acid. The reaction can be exothermic and requires careful temperature control.

| Parameter | Condition |

| Starting Material | 1,2-Dimethyl-4-nitrobenzene |

| Reagent | Chlorosulfonic acid (ClSO₃H) |

| Temperature | 70-80 °C |

| Reaction Time | 2-4 hours |

Step 3: Amination of 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride

The final step is the reaction of the synthesized sulfonyl chloride with ammonia to form the sulfonamide. This is a nucleophilic substitution reaction at the sulfur atom.

Reaction Scheme:

4,5-Dimethyl-2-nitrobenzenesulfonyl chloride → Benzenesulfonamide, 4,5-dimethyl-2-nitro-

The reaction is typically carried out by adding the sulfonyl chloride to an aqueous or alcoholic solution of ammonia.

| Parameter | Condition |

| Starting Material | 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride |

| Reagent | Aqueous Ammonia (NH₄OH) or Ammonia in an organic solvent |

| Solvent | Dichloromethane, Tetrahydrofuran |

| Temperature | 0-25 °C |

| Reaction Time | 1-3 hours |

Route 2: Synthesis from 4,5-Dimethyl-2-nitroaniline

An alternative and often more direct route utilizes 4,5-dimethyl-2-nitroaniline as the starting material. This approach leverages the Sandmeyer-type reaction to convert the amino group into a sulfonyl chloride.

Step 1: Diazotization of 4,5-Dimethyl-2-nitroaniline

The primary amine is first converted to a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid.

Reaction Scheme:

4,5-Dimethyl-2-nitroaniline → 4,5-Dimethyl-2-nitrophenyldiazonium chloride

This reaction is carried out at low temperatures to ensure the stability of the diazonium salt.

| Parameter | Condition |

| Starting Material | 4,5-Dimethyl-2-nitroaniline |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) |

| Solvent | Water, Acetic Acid |

| Temperature | 0-5 °C |

Step 2: Sulfonyl Chloride Formation

The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This reaction introduces the sulfonyl chloride group at the position of the former amino group. nih.gov

Reaction Scheme:

4,5-Dimethyl-2-nitrophenyldiazonium chloride → 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride

The success of this step is highly dependent on the careful control of reaction conditions. nih.gov

| Parameter | Condition |

| Starting Material | 4,5-Dimethyl-2-nitrophenyldiazonium chloride |

| Reagents | Sulfur Dioxide (SO₂), Copper(I) Chloride (CuCl) |

| Solvent | Acetic Acid |

| Temperature | 5-10 °C |

Step 3: Amination

This final step is identical to that in Route 1, involving the reaction of the sulfonyl chloride with ammonia to yield the desired Benzenesulfonamide, 4,5-dimethyl-2-nitro-. nih.gov

Reactivity and Chemical Transformations of Benzenesulfonamide, 4,5 Dimethyl 2 Nitro

Reactions Involving the Nitro Group of Benzenesulfonamide (B165840), 4,5-dimethyl-2-nitro-

The nitro group (-NO₂) at the C2 position profoundly influences the reactivity of the benzene (B151609) ring. It is a powerful deactivating group for electrophilic aromatic substitution but an essential activator for nucleophilic aromatic substitution. Its own transformation, primarily through reduction, is a key synthetic route to other important derivatives.

Reduction Pathways to Aminobenzenesulfonamide Derivatives

The conversion of the nitro group to an amino group (-NH₂) is a fundamental transformation, yielding 2-amino-4,5-dimethylbenzenesulfonamide. This reaction significantly alters the electronic properties of the molecule, turning the strongly electron-withdrawing nitro substituent into a strongly electron-donating amino group. A primary method for this reduction is catalytic hydrogenation.

Research on the liquid-phase hydrogenation of dimethyl-nitrobenzene over palladium on carbon (Pd/C) catalysts has demonstrated that this method effectively reduces the nitro group to an aniline (B41778) derivative. isroset.org This process is typically carried out using hydrogen gas (H₂) in a solvent such as ethanol (B145695). isroset.org The reaction conditions, including temperature, pressure, and catalyst loading, can be optimized to achieve high conversion rates. isroset.org For Benzenesulfonamide, 4,5-dimethyl-2-nitro-, this transformation is expected to proceed cleanly without affecting the sulfonamide or methyl groups.

Table 1: Common Conditions for Nitro Group Reduction

| Reagent/Catalyst | Typical Conditions | Product |

| H₂ / Pd/C | 343–403 K, 4–10 bar H₂ pressure, Ethanol solvent | 2-Amino-4,5-dimethylbenzenesulfonamide |

| Sn / HCl | Concentrated HCl, heat | 2-Amino-4,5-dimethylbenzenesulfonamide |

| Fe / HCl or Acetic Acid | Acidic medium, heat | 2-Amino-4,5-dimethylbenzenesulfonamide |

This data is based on general methods for nitroarene reduction and specific studies on related dimethyl-nitrobenzene compounds. isroset.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 2-nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to itself. nih.gov In Benzenesulfonamide, 4,5-dimethyl-2-nitro-, the positions activated by the C2-nitro group are C1 (bearing the sulfonamide), C3, and C5. For a typical SNAr reaction to occur, a good leaving group must be present at one of these activated positions.

While the sulfonamide group itself is not a typical leaving group, its displacement is theoretically possible under harsh conditions with a potent nucleophile. More commonly, the nitro group can facilitate the displacement of other substituents. Furthermore, the nitro group itself can act as a leaving group in some SNAr reactions, being displaced by strong nucleophiles. mdpi.compsu.edu The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the remaining substituents. chem-station.com

Transformations of the Sulfonamide Moiety in Benzenesulfonamide, 4,5-dimethyl-2-nitro-

The sulfonamide group (-SO₂NH₂) is a versatile functional handle, allowing for modifications at the nitrogen atom or complete cleavage of the group. The presence of the ortho-nitro group makes this particular sulfonamide, known as a nosylamide, especially useful in synthetic chemistry.

N-Functionalization Strategies (e.g., Alkylation, Acylation)

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base to form a nucleophilic sulfonamide anion. This anion can then react with various electrophiles.

N-Alkylation: This process involves the reaction of the sulfonamide with an alkylating agent, such as an alkyl halide or a benzylic alcohol, in the presence of a base. The Fukuyama amine synthesis, for instance, utilizes the alkylation of 2-nitrobenzenesulfonamides under Mitsunobu conditions or with a weak base and an alkyl halide. chem-station.com Iron(II) chloride has also been shown to catalyze the N-alkylation of sulfonamides using benzylic alcohols. ionike.com

N-Acylation: The sulfonamide can be acylated using acylating agents like carboxylic acid anhydrides or acyl chlorides. tandfonline.comresearchgate.net N-acylbenzotriazoles have also been reported as effective, neutral reagents for the N-acylation of sulfonamides in the presence of a base like sodium hydride. semanticscholar.org These reactions produce N-acylsulfonamides, which are valuable intermediates in medicinal chemistry. tandfonline.com

Cleavage and Derivatization Reactions

The 2-nitrobenzenesulfonamide (B48108) (nosyl) group is widely used as a protecting group for amines because it can be cleaved under mild conditions that leave other protecting groups intact. lookchem.com The standard method for deprotection involves treatment with a thiol, such as thiophenol or odorless alternatives like p-mercaptobenzoic acid, and a base like potassium carbonate or lithium hydroxide (B78521) in a polar aprotic solvent like DMF or acetonitrile. chem-station.comresearchgate.nettandfonline.com

The reaction mechanism involves the nucleophilic attack of the thiolate on the aromatic ring to form a Meisenheimer complex, which then collapses to release the free amine and a byproduct derived from the sulfonyl group. chem-station.com This specific reactivity makes the sulfonamide moiety in Benzenesulfonamide, 4,5-dimethyl-2-nitro- a useful tool for advanced synthetic applications, including the synthesis of polyamines and other complex molecules. researchgate.netnih.gov

Reactions at the Dimethyl-Substituted Phenyl Ring of Benzenesulfonamide, 4,5-dimethyl-2-nitro-

Reactions targeting the C-H bonds of the aromatic ring are influenced by the directing effects of the four existing substituents.

Electrophilic Aromatic Substitution (EAS): Predicting the outcome of EAS on this polysubstituted ring is complex. The ring possesses two activating, ortho,para-directing methyl groups at C4 and C5, and two deactivating, meta-directing groups: the nitro group at C2 and the sulfonamide group at C1. chemguide.co.uklibretexts.org

The C4-methyl group directs incoming electrophiles to the C3 and C5 positions.

The C5-methyl group directs to the C4 and C6 positions.

The C1-sulfonamide group directs to the C3 and C5 positions.

The C2-nitro group directs to the C4 and C6 positions. The most probable sites for substitution are the C3 and C6 positions, which are not fully substituted. The C6 position is activated by the C5-methyl group (ortho) and deactivated by the C1-sulfonamide (ortho) and C2-nitro (meta) groups. The C3 position is activated by the C4-methyl group (ortho) and deactivated by the C2-nitro (ortho) and C1-sulfonamide (meta) groups. The precise outcome would depend heavily on the reaction conditions and the nature of the electrophile, with significant steric hindrance also playing a role.

Oxidation of Methyl Groups: The methyl groups attached to the aromatic ring can be susceptible to oxidation. The presence of a nitro group, particularly in the ortho or para position, can activate the methyl group towards oxidation. oup.comepa.gov Studies on nitrotoluenes have shown that the methyl group can be oxidized to a carboxylic acid using reagents like nitric acid or by electro-generated superoxide (B77818) ions. oup.comepa.gov Therefore, under appropriate oxidative conditions, one or both methyl groups of Benzenesulfonamide, 4,5-dimethyl-2-nitro- could potentially be converted to carboxylic acid groups.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgunizin.org The feasibility and regioselectivity of such reactions on Benzenesulfonamide, 4,5-dimethyl-2-nitro- are determined by the directing effects of the existing substituents.

The benzene ring in the title compound has four substituents: two methyl groups (-CH₃) at positions 4 and 5, a nitro group (-NO₂) at position 2, and a sulfonamide group (-SO₂NH₂) at position 1. The directing effects of these groups are as follows:

Methyl groups (-CH₃): These are activating groups and are ortho, para-directors due to hyperconjugation and inductive effects, which increase the electron density of the aromatic ring. pearson.comlibretexts.org

Nitro group (-NO₂): This is a strongly deactivating group and a meta-director due to its powerful electron-withdrawing resonance and inductive effects. unizin.orglibretexts.org

Sulfonamide group (-SO₂NH₂): This group is generally considered deactivating and meta-directing due to the strong electron-withdrawing nature of the sulfonyl moiety.

The positions available for substitution on the aromatic ring are C3 and C6. The cumulative effect of the substituents makes the aromatic ring electron-deficient and thus, less reactive towards electrophiles. The nitro and sulfonamide groups strongly deactivate the ring, making electrophilic aromatic substitution challenging. unizin.orglumenlearning.com

However, if a reaction were to proceed under forcing conditions, the position of substitution would be influenced by the directing effects of all four groups. The methyl groups at C4 and C5 direct towards C3 and C6. The nitro group at C2 directs towards C4 (already substituted) and C6. The sulfonamide group at C1 directs towards C3 and C5 (already substituted). Therefore, any potential electrophilic attack would be directed towards the C3 and C6 positions. Steric hindrance from the adjacent substituents would also play a significant role in determining the final product distribution.

Due to the significantly deactivated nature of the ring, harsh reaction conditions would be necessary for reactions like halogenation, nitration, or Friedel-Crafts reactions, and yields are expected to be low.

| Reaction | Typical Reagents and Conditions | Predicted Outcome for Benzenesulfonamide, 4,5-dimethyl-2-nitro- |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Substitution at C3 and/or C6 is possible but likely requires harsh conditions due to the deactivated ring. |

| Nitration | HNO₃, H₂SO₄ | Further nitration is highly unlikely due to the presence of two strong deactivating groups. |

| Sulfonation | Fuming H₂SO₄ | Sulfonation is also expected to be difficult for the same reasons as nitration. |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ / R-COCl, AlCl₃ | These reactions are generally not successful on strongly deactivated rings. |

Functionalization of Methyl Groups

The two methyl groups attached to the aromatic ring offer alternative sites for chemical modification. These benzylic positions can undergo free-radical substitution or oxidation reactions.

Oxidation: The methyl groups of nitrotoluene derivatives can be oxidized to carboxylic acids using strong oxidizing agents. For instance, the oxidation of o- and p-nitrotoluenes can yield the corresponding nitrobenzoic acids. oup.com This suggests that the methyl groups of Benzenesulfonamide, 4,5-dimethyl-2-nitro- could potentially be oxidized to the corresponding carboxylic acids under appropriate conditions, such as treatment with potassium permanganate (B83412) (KMnO₄) or nitric acid. epa.govresearchgate.net

Halogenation: Benzylic halogenation can occur via a free-radical mechanism, typically initiated by UV light or radical initiators in the presence of a halogenating agent like N-bromosuccinimide (NBS). For example, 4-nitrotoluene (B166481) can be treated with bromine to yield 4-nitrobenzyl bromide. wikipedia.org A similar transformation could be envisioned for the methyl groups of the title compound, leading to mono- or di-halogenated products at the benzylic positions. libretexts.org

| Reaction | Typical Reagents and Conditions | Potential Products |

| Oxidation | KMnO₄, heat or HNO₃ | 4,5-Dicarboxy-2-nitrobenzenesulfonamide |

| Radical Halogenation | N-Bromosuccinimide (NBS), benzoyl peroxide, CCl₄, heat | 4-(Bromomethyl)-5-methyl-2-nitrobenzenesulfonamide and/or 4,5-bis(bromomethyl)-2-nitrobenzenesulfonamide |

Multi-Component Reactions Incorporating Benzenesulfonamide, 4,5-dimethyl-2-nitro-

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. beilstein-journals.orgorganic-chemistry.org These reactions are highly valued for their efficiency and ability to generate molecular complexity in a single step.

While there is no direct literature on the participation of Benzenesulfonamide, 4,5-dimethyl-2-nitro- in MCRs, its derivatives could potentially be utilized in well-known MCRs such as the Ugi and Passerini reactions.

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org The Passerini reaction is a three-component reaction involving an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org

For Benzenesulfonamide, 4,5-dimethyl-2-nitro- to participate in these reactions, the nitro group would first need to be reduced to an amine. The selective reduction of the nitro group in the presence of a sulfonamide is a common transformation. This would yield 2-amino-4,5-dimethylbenzenesulfonamide, which could then serve as the amine component in an Ugi reaction.

| Reaction | Components | Potential Product Scaffold |

| Ugi Reaction | Aldehyde/Ketone, 2-amino-4,5-dimethylbenzenesulfonamide , Carboxylic Acid, Isocyanide | α-acetamido carboxamide derivative bearing the 4,5-dimethylbenzenesulfonamide moiety. |

This approach highlights the potential for derivatizing Benzenesulfonamide, 4,5-dimethyl-2-nitro- to create more complex molecules with potential applications in medicinal chemistry and materials science through the strategic use of multi-component reactions.

Elucidation of Reaction Mechanisms for Benzenesulfonamide, 4,5 Dimethyl 2 Nitro Transformations

Mechanistic Investigations of Nitro Group Reactivity

There are no dedicated mechanistic investigations into the reactivity of the nitro group on the Benzenesulfonamide (B165840), 4,5-dimethyl-2-nitro- molecule. In general, the nitro group is a strong electron-withdrawing group that can activate the aromatic ring for nucleophilic aromatic substitution and can itself be a target for reduction to an amino group. nih.govnumberanalytics.com However, specific studies detailing the pathways, influence of the adjacent sulfonamide and methyl groups on reactivity, and potential intermediates for this compound have not been reported. Research into the precise conditions and mechanistic steps for transformations such as reduction or displacement of the nitro group in this specific molecular context is currently absent from the scientific record.

Detailed Studies on Sulfonamide Moiety Transformations

Kinetic and Thermodynamic Analyses of Key Reactions

A search for kinetic and thermodynamic data for reactions involving Benzenesulfonamide, 4,5-dimethyl-2-nitro- yielded no results. There are no published studies containing rate constants, activation energies, or thermodynamic parameters (such as enthalpy, entropy, or Gibbs free energy changes) for any of its chemical transformations. This lack of quantitative data prevents a thorough analysis of reaction feasibility, rates, and the underlying mechanistic pathways.

Due to the absence of experimental data, no data tables for kinetic or thermodynamic parameters can be generated.

Intermediates and Transition State Characterization

No literature exists on the characterization of intermediates or transition states for reactions involving Benzenesulfonamide, 4,5-dimethyl-2-nitro- . The identification of transient species through spectroscopic methods (e.g., NMR, IR, mass spectrometry) or their theoretical characterization via computational chemistry is a critical component of mechanistic elucidation. researchgate.net Without such studies, any proposed reaction mechanism would be purely speculative. Consequently, there are no findings to report on the structure or stability of intermediates (such as Meisenheimer complexes in nucleophilic substitution) or the geometry of transition states for this compound.

An in-depth analysis of the molecular architecture and electronic properties of "Benzenesulfonamide, 4,5-dimethyl-2-nitro-" and its related derivatives is achieved through a suite of advanced spectroscopic and crystallographic techniques. These methods provide a detailed fingerprint of the compound, enabling precise structural assignment and offering insights into its dynamic behavior.

Applications of Benzenesulfonamide, 4,5 Dimethyl 2 Nitro As a Synthetic Building Block and Intermediate

Utilization in the Construction of Heterocyclic Systems

The strategic placement of reactive functional groups in Benzenesulfonamide (B165840), 4,5-dimethyl-2-nitro- makes it a promising starting material for the synthesis of various heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then participate in a range of cyclization reactions. For instance, the resulting ortho-amino-benzenesulfonamide can undergo condensation with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles such as benzodiazepines or quinoxalines, structures that are prevalent in many biologically active molecules.

While specific studies detailing the use of 4,5-dimethyl-2-nitro-benzenesulfonamide in these transformations are not extensively documented, the general reactivity pattern of ortho-nitroanilines and their corresponding sulfonamides strongly suggests its potential in this area. The electron-withdrawing nature of the sulfonamide group can influence the reactivity of the aromatic ring and the amino group, offering opportunities for regioselective cyclization reactions.

Role in the Synthesis of Complex Organic Molecules

As an intermediate, Benzenesulfonamide, 4,5-dimethyl-2-nitro- offers a scaffold upon which molecular complexity can be built. The functional groups present allow for a variety of chemical manipulations. The nitro group can serve as a precursor to an amino group, which can be further functionalized through acylation, alkylation, or diazotization reactions, opening pathways to a wide array of substituted aromatic compounds.

Furthermore, the sulfonamide moiety itself can be a site for chemical modification. The hydrogen atom on the sulfonamide nitrogen can be substituted, allowing for the introduction of various organic groups. This versatility makes Benzenesulfonamide, 4,5-dimethyl-2-nitro- a useful starting point for the multi-step synthesis of complex target molecules, including those with potential pharmaceutical or material science applications. The synthesis of bioactive natural product analogs often involves the strategic use of such functionalized building blocks to construct intricate molecular architectures.

As a Precursor for Diverse Sulfonamide Derivatives

Benzenesulfonamide, 4,5-dimethyl-2-nitro- is a direct precursor to a range of sulfonamide derivatives. The primary amine, obtained after the reduction of the nitro group, can be readily diazotized and subsequently subjected to various Sandmeyer-type reactions. This allows for the introduction of a wide range of substituents at the 2-position of the benzene (B151609) ring, including halogens, cyano, and hydroxyl groups, leading to a diverse library of 2-substituted-4,5-dimethylbenzenesulfonamides.

Moreover, the sulfonamide nitrogen can be alkylated or arylated to produce N-substituted sulfonamides. The general synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine. In this context, derivatives of 4,5-dimethyl-2-nitro-benzenesulfonamide can be prepared by first synthesizing the corresponding sulfonyl chloride and then reacting it with a variety of amines. This flexibility allows for the systematic modification of the sulfonamide structure to fine-tune its chemical and biological properties.

Below is a table summarizing potential derivatization reactions of Benzenesulfonamide, 4,5-dimethyl-2-nitro-.

| Starting Material | Reagent(s) | Product Type |

| Benzenesulfonamide, 4,5-dimethyl-2-nitro- | 1. Fe/HCl or H2/Pd-C2. NaNO2, HCl3. CuX (X=Cl, Br, CN) | 2-Halogeno/Cyano-4,5-dimethylbenzenesulfonamide |

| Benzenesulfonamide, 4,5-dimethyl-2-nitro- | 1. Reduction of NO22. R-X, Base | N-Alkyl/Aryl-2-amino-4,5-dimethylbenzenesulfonamide |

| 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride | R1R2NH | N,N-Disubstituted-4,5-dimethyl-2-nitrobenzenesulfonamide |

Integration into Cascade and Domino Reactions

Cascade and domino reactions represent an efficient and elegant strategy in organic synthesis, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. The multifunctional nature of Benzenesulfonamide, 4,5-dimethyl-2-nitro- and its derivatives makes them suitable candidates for incorporation into such reaction sequences.

For example, a domino reaction could be initiated by the reduction of the nitro group, followed by an intramolecular cyclization onto a suitably positioned functional group. The design of substrates derived from Benzenesulfonamide, 4,5-dimethyl-2-nitro- could enable tandem reactions that rapidly build molecular complexity. While specific examples involving this exact compound are not readily found in the literature, the principles of cascade reaction design suggest its potential utility. Domino reactions often lead to the formation of complex heterocyclic systems in a highly atom- and step-economical manner.

The development of novel cascade reactions utilizing readily available starting materials like Benzenesulfonamide, 4,5-dimethyl-2-nitro- is an active area of research in organic synthesis, with the potential to streamline the production of valuable chemical entities.

Design, Synthesis, and Reactivity of Benzenesulfonamide, 4,5 Dimethyl 2 Nitro Analogues and Derivatives

Systematic Structural Modifications at the Phenyl Ring

The foundational step in the synthesis of Benzenesulfonamide (B165840), 4,5-dimethyl-2-nitro- and its analogues involves the preparation of the corresponding sulfonyl chloride. The direct precursor, 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride (CAS 838840-90-7), is the key intermediate for introducing the sulfonamide functionality. chemicalbook.com The synthesis of such nitrobenzene (B124822) sulfonyl chlorides can be achieved through methods like the chlorosulfonation of the parent nitrobenzene derivative. For instance, nitrobenzene or its substituted analogues can be treated with chlorosulfonic acid to introduce the sulfonyl chloride group. google.com

Once the 4,5-dimethyl-2-nitrobenzenesulfonamide scaffold is in place, further modifications to the phenyl ring can be explored. These modifications are primarily governed by the principles of electrophilic and nucleophilic aromatic substitution, with the existing substituents—two methyl groups and a nitro group—exerting significant directing and reactivity effects.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring in 4,5-dimethyl-2-nitrobenzenesulfonamide is substituted with two electron-donating methyl groups and one strongly electron-withdrawing nitro group. The interplay of these substituents dictates the regioselectivity and rate of further electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.comlibretexts.orgchemguide.co.uk

Nucleophilic Aromatic Substitution:

The presence of a strong electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.orglibretexts.org This allows for the displacement of a suitable leaving group, such as a halogen, by a nucleophile. While the parent compound does not have an inherent leaving group, analogues could be designed with a halogen at a position activated by the nitro group to facilitate such transformations. For instance, the introduction of a fluorine or chlorine atom ortho or para to the nitro group would render that position susceptible to attack by nucleophiles like amines, alkoxides, or thiolates. researchgate.net

Derivatization Strategies at the Sulfonamide Nitrogen and Sulfur

The sulfonamide moiety (-SO2NH2) is a versatile functional group that allows for a wide range of derivatization strategies at both the nitrogen and sulfur atoms.

Derivatization at the Sulfonamide Nitrogen:

The synthesis of the parent Benzenesulfonamide, 4,5-dimethyl-2-nitro- is typically achieved by the reaction of 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride with ammonia (B1221849). nih.gov A general procedure for the synthesis of a related compound, 4-nitrobenzenesulfonamide, involves treating 4-nitrobenzenesulfonyl chloride with aqueous ammonia under ice-cooling. prepchem.com

Further derivatization at the sulfonamide nitrogen to generate secondary or tertiary sulfonamides can be readily accomplished by reacting the sulfonyl chloride with primary or secondary amines, respectively. orgsyn.orglibretexts.org For example, the reaction of 2-nitrobenzenesulfonyl chloride with 4-methoxybenzylamine (B45378) in the presence of a base like triethylamine (B128534) yields the corresponding N-substituted sulfonamide. orgsyn.org

N-alkylation of the primary sulfonamide is another common derivatization strategy. This can be achieved by treating the sulfonamide with an alkyl halide in the presence of a base, or with an alcohol under borrowing hydrogen conditions catalyzed by transition metals. google.com

Derivatization at the Sulfonamide Sulfur:

Modification at the sulfur atom of the sulfonamide is less common but can provide access to unique structures. One approach involves the reduction of the sulfonamide to a sulfinamide or a sulfenamide, which can then be further functionalized. However, these reactions often require potent reducing agents and are not as straightforward as N-derivatization.

More advanced strategies focus on the use of sulfonyl chlorides as precursors to other sulfur-containing functional groups. For example, sulfur dioxide insertion strategies using reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) offer a pathway to sulfonyl-containing compounds and can be adapted for the synthesis of diverse sulfonamides. thieme-connect.com

Impact of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of Benzenesulfonamide, 4,5-dimethyl-2-nitro- and its derivatives are profoundly influenced by the electronic and steric effects of the substituents on the phenyl ring.

The nitro group, being a strong electron-withdrawing group, significantly decreases the electron density of the aromatic ring, thereby deactivating it towards electrophilic attack. chemguide.co.uk This deactivation is a result of both inductive withdrawal and resonance effects, which place a partial positive charge on the ortho and para positions relative to the nitro group. masterorganicchemistry.com In contrast, the two methyl groups are electron-donating through an inductive effect, which activates the ring towards electrophilic substitution. acs.org

The combined effect of these substituents makes the prediction of reactivity complex. The strong deactivating effect of the nitro group generally dominates, making electrophilic substitution reactions on this scaffold challenging. For nucleophilic aromatic substitution, the nitro group is essential for activating the ring. The position of the nitro group relative to a potential leaving group is crucial for the stabilization of the Meisenheimer complex intermediate and thus for the feasibility of the reaction. libretexts.org

The sulfonamide group itself is electron-withdrawing and can influence the acidity of the N-H proton. The presence of the ortho-nitro group is expected to increase the acidity of the sulfonamide proton, facilitating its deprotonation and subsequent N-alkylation or other reactions involving the sulfonamide anion.

Stereochemical Considerations in Derivative Synthesis

When synthesizing derivatives of Benzenesulfonamide, 4,5-dimethyl-2-nitro-, stereochemical considerations become important if chiral centers are introduced. This is particularly relevant when the derivatization involves reactions at a prochiral center or the use of chiral reagents or catalysts.

While the parent molecule is achiral, the introduction of a chiral substituent, for example, through N-alkylation with a chiral alkyl halide or reaction with a chiral amine, will result in the formation of diastereomers if another chiral center is present in the molecule.

The synthesis of inherently chiral sulfonamides, where the sulfur atom is a stereocenter (e.g., in sulfoximines), requires specialized asymmetric synthesis methods. acs.orgnih.govnih.gov These methods often involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. For instance, the asymmetric synthesis of chiral sulfinate esters can be achieved through the condensation of prochiral sulfinates with alcohols using an organocatalyst. nih.gov These chiral sulfinates can then be converted into a variety of other chiral sulfur-containing compounds.

The stereoselective synthesis of amines using chiral, non-racemic benzylidene sulfinamides is another example of how chirality can be introduced and controlled in molecules containing sulfur-nitrogen bonds. rsc.org Such strategies could potentially be adapted for the stereoselective synthesis of derivatives of Benzenesulfonamide, 4,5-dimethyl-2-nitro-.

Emerging Research Frontiers and Future Directions for Benzenesulfonamide, 4,5 Dimethyl 2 Nitro

Exploration of Novel Catalytic Transformations and Methodologies

The functional groups of Benzenesulfonamide (B165840), 4,5-dimethyl-2-nitro- present key handles for a variety of modern catalytic transformations. The nitro group, in particular, is a versatile precursor for the synthesis of amines, which are fundamental building blocks in pharmaceuticals and materials.

Catalytic Reduction of the Nitro Group: A primary area of research is the selective reduction of the nitro group to an amine. This transformation is one of the most crucial reactions in industrial organic synthesis. nih.gov While classical methods often use stoichiometric reagents like iron or tin salts, modern catalysis offers more efficient and sustainable alternatives. Catalytic hydrogenation using heterogeneous catalysts such as palladium-on-carbon (Pd/C) or Raney nickel is a well-established and highly efficient method for reducing aromatic nitro compounds. wikipedia.org

Recent advancements focus on developing more sustainable and cost-effective catalytic systems. For instance, non-noble metal catalysts, such as those based on copper or nickel, are gaining attention. mdpi.com Furthermore, metal-free reduction methods represent a significant frontier. The use of reagents like trichlorosilane (B8805176) in continuous-flow systems has been shown to reduce aromatic nitro derivatives to the corresponding anilines in high yields and with short reaction times, avoiding the need for metal catalysts entirely. nih.govbeilstein-journals.org

Table 1: Comparison of Catalytic Systems for Aromatic Nitro Group Reduction

| Catalytic System | Reducing Agent | Typical Conditions | Advantages |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Room temperature to moderate heat | High efficiency, good selectivity |

| Raney Nickel | Hydrogen Gas (H₂) or Hydrazine | Room temperature, atmospheric pressure | Cost-effective, highly active |

| Copper Nanoparticles | Sodium Borohydride (NaBH₄) | Room temperature, ethanol (B145695) | Uses non-noble metal, rapid reaction |

| Trichlorosilane (HSiCl₃) | N/A (acts as reducing agent) | Continuous flow, room temperature | Metal-free, fast, high yield |

Functionalization via Sulfonyl Radical Intermediates: Beyond the nitro group, the sulfonamide moiety itself can be a site for novel transformations. Recent breakthroughs in photoredox catalysis have enabled the conversion of sulfonamides into sulfonyl radical intermediates. acs.org This strategy allows for the late-stage functionalization of the molecule, enabling the formation of new carbon-sulfur bonds by reacting the radical intermediate with various alkene fragments. This metal-free, light-driven methodology opens up avenues to synthesize a diverse array of derivatives from Benzenesulfonamide, 4,5-dimethyl-2-nitro- that would be inaccessible through traditional methods.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering enhanced safety, efficiency, and scalability. The synthesis and modification of nitro-aromatic compounds like Benzenesulfonamide, 4,5-dimethyl-2-nitro- are particularly well-suited for this technology.

Continuous Flow Synthesis: Flow chemistry provides superior control over reaction parameters such as temperature and mixing, which is crucial for managing highly exothermic processes like nitration or hydrogenation. europa.eu The small reactor volumes inherent to flow systems minimize the risks associated with handling potentially energetic nitro compounds. europa.eu Research has demonstrated the successful implementation of continuous-flow systems for both the synthesis of sulfonamides and the reduction of aromatic nitro compounds. beilstein-journals.orgnih.gov A future direction could involve a multi-step, fully automated flow sequence where Benzenesulfonamide, 4,5-dimethyl-2-nitro- is first synthesized and then, in a subsequent reactor, its nitro group is catalytically reduced to an amine without the need for isolating intermediates. acs.org

Table 2: Conceptual Comparison of Batch vs. Flow Synthesis for Nitro-Compound Reduction

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and excellent heat transfer. |

| Scalability | Scaling up can be complex and require significant process redesign. | Straightforward scalability by running the system for longer periods. |

| Process Control | Less precise control over temperature and mixing, potential for hotspots. | Precise control over reaction parameters, leading to better reproducibility. |

| Automation | Can be automated, but often involves complex robotics for material handling. | Easily integrated with automated pumps and inline analytics for process optimization. |

Automated Synthesis Platforms: The drive for rapid discovery and optimization of new molecules has led to the development of fully automated synthesis platforms. nih.gov Systems that combine artificial intelligence for route design with robotic execution, such as the SynFini™ platform, can accelerate the synthesis and testing of novel compounds. youtube.com Benzenesulfonamide, 4,5-dimethyl-2-nitro- could serve as a core scaffold within such a system, where automated protocols would generate a library of derivatives by reacting it with a diverse set of building blocks, enabling rapid exploration of its potential in various applications.

Advanced Materials Science Applications Based on Derived Structures

Derivatives of Benzenesulfonamide, 4,5-dimethyl-2-nitro- hold potential for applications in advanced materials, most notably as precursors to azo dyes.

Azo Dye Synthesis: The catalytic reduction of the nitro group on Benzenesulfonamide, 4,5-dimethyl-2-nitro- would yield 2-amino-4,5-dimethylbenzenesulfonamide. This aromatic amine is a key intermediate for the synthesis of azo dyes, which constitute the largest class of synthetic colorants used in the textile, printing, and food industries. nih.gov The synthesis involves a two-step process:

Diazotization: The aromatic amine is treated with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt. unb.ca

Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, to form the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the dye's color. nih.govnsf.gov

The final color and properties of the dye can be finely tuned by varying the structure of the coupling component. The presence of the sulfonamide group can enhance the dye's water solubility and its affinity for certain fabrics.

Table 3: Potential Azo Dyes from Derivatives of Benzenesulfonamide, 4,5-dimethyl-2-nitro-

| Amine Precursor | Coupling Component | Potential Dye Class |

|---|---|---|

| 2-amino-4,5-dimethylbenzenesulfonamide | β-Naphthol | Azo dye (e.g., orange/red) |

| 2-amino-4,5-dimethylbenzenesulfonamide | Phenol | Azo dye (e.g., yellow) |

| 2-amino-4,5-dimethylbenzenesulfonamide | N,N-Dimethylaniline | Azo dye (e.g., yellow/orange) |

Beyond dyes, the rigid structure and potential for hydrogen bonding offered by the sulfonamide group make its derivatives interesting candidates for incorporation into functional polymers or supramolecular assemblies, although this remains a largely unexplored area for this specific compound.

Opportunities for Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of sulfonamides, including Benzenesulfonamide, 4,5-dimethyl-2-nitro-, is an area ripe for the application of these principles. tandfonline.com

Green Synthetic Methodologies: Traditional sulfonamide synthesis often involves the reaction of a sulfonyl chloride with an amine in the presence of an organic base and volatile organic solvents. frontiersrj.com Green alternatives are actively being developed to mitigate the environmental impact of these methods. Key strategies include:

Aqueous Synthesis: Performing the reaction in water eliminates the need for organic solvents. Facile methods using dynamic pH control in aqueous media have been developed, where the product often precipitates and can be isolated by simple filtration. rsc.org

Alternative Solvents: Benign solvents such as polyethylene (B3416737) glycol (PEG) have been used as recyclable reaction media for sulfonamide synthesis. sci-hub.se

Catalytic Approaches: The use of recyclable, heterogeneous catalysts, such as magnetic nanoparticles functionalized with sulfonic acid groups, can facilitate reactions under solvent-free conditions and allows for easy catalyst recovery and reuse. acs.orgrsc.org

Table 4: Green Chemistry Approaches for Sulfonamide Synthesis

| Method | Solvent | Base/Catalyst | Key Advantage |

|---|---|---|---|

| Dynamic pH Control | Water | Sodium Carbonate | Eliminates organic solvents; simple product isolation. rsc.org |

| Heterogeneous Reaction | PEG-400 | Potassium Carbonate | Use of a recyclable, non-toxic solvent. sci-hub.se |

| Oxidative Chlorination | Sustainable Solvents | NaDCC·2H₂O | Avoids starting from pre-formed sulfonyl chlorides. rsc.org |

| Magnetic Nanocatalyst | Solvent-free | Fe₃O₄@SiO₂-SO₃H | Recyclable catalyst, mild conditions, no solvent waste. rsc.org |

By integrating these sustainable practices, the synthesis of Benzenesulfonamide, 4,5-dimethyl-2-nitro- and its derivatives can be made more environmentally friendly, aligning with the broader goals of modern chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 4,5-dimethyl-2-nitrobenzenesulfonamide, and how are intermediates purified?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, intermediates are generated by reacting benzenesulfonyl chloride derivatives with amines (e.g., prop-2-yn-1-amine) in dichloromethane/water mixtures with sodium hydroxide, followed by purification via column chromatography (hexane/EtOAc gradients) . Post-reaction purification often involves precipitation and silica gel chromatography to isolate high-purity products.

Q. How is structural confirmation achieved for 4,5-dimethyl-2-nitrobenzenesulfonamide derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. For example, methyl groups at positions 4 and 5 produce distinct singlet peaks in ¹H NMR, while nitro groups exhibit deshielding effects in ¹³C NMR. Mass spectrometry (HRMS) and elemental analysis further validate molecular formulas .

Q. What solvents and catalysts are optimal for synthesizing benzenesulfonamide derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., acetone, DCM) enhance reaction efficiency. Copper sulfate (CuSO₄·5H₂O) and sodium ascorbate are widely used in CuAAC reactions to stabilize triazole intermediates. Stoichiometric ratios (e.g., 1:1 alkyne:azide) minimize side products .

Advanced Research Questions

Q. How can reaction yields be improved for nitro-substituted benzenesulfonamides under varying conditions?

- Methodological Answer : Yield optimization involves adjusting solvent polarity, temperature, and catalyst loading. For instance, increasing sodium ascorbate (0.1–0.3 mmol) in CuAAC improves cycloaddition efficiency. Kinetic studies (TLC monitoring) help identify optimal reaction times (e.g., 10–12 hours) to avoid over-reaction .

Q. What computational strategies predict the bioactivity of 4,5-dimethyl-2-nitrobenzenesulfonamide derivatives?

- Methodological Answer : Molecular docking (e.g., DOCK, GROMACS) evaluates ligand-protein interactions, such as binding to Smyd3 or carbonic anhydrase II. HOMO-LUMO gap analysis (>12 eV) indicates electronic stability, while molecular dynamics simulations assess conformational flexibility in biological environments .

Q. How do conflicting biological activity data arise in antimicrobial studies, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., bacterial strain variability) or compound solubility. Dose-response curves and minimum inhibitory concentration (MIC) assays under standardized protocols (CLSI guidelines) clarify efficacy. For example, derivatives with 4-chloro-benzoyl substituents show enhanced activity due to improved membrane penetration .

Q. What strategies mitigate byproduct formation during sulfonamide functionalization?

- Methodological Answer : Byproducts (e.g., sulfonic acids) are minimized via controlled pH (neutral to slightly basic) and low-temperature reactions (0–5°C). Intermediate trapping agents (e.g., hydroxylamine) and iterative purification (e.g., recrystallization) isolate target compounds .

Q. How does substituent positioning affect the HOMO-LUMO gap and stability of benzenesulfonamides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.